An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid
This guide provides a comprehensive overview of the synthesis and characterization of the novel β-amino acid, 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis of novel amino acid scaffolds. β-amino acids are of significant interest due to their diverse biological activities and their role as crucial building blocks in the development of pharmaceuticals and agrochemicals[1][2]. The introduction of a methylsulfanyl group on the phenyl ring offers a unique substitution pattern that can influence the compound's physicochemical properties and biological interactions.
Introduction: The Significance of β-Amino Acids
β-amino acids are structural isomers of α-amino acids, with the amino group attached to the β-carbon of the carboxylic acid. This structural difference imparts unique conformational properties and resistance to enzymatic degradation, making them attractive components for the design of peptidomimetics and other bioactive molecules[1]. Arylpropionic acid derivatives, a related class of compounds, are known to possess a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties[3][4][5]. The synthesis of novel substituted β-amino acids, such as the title compound, is a key area of research for the discovery of new therapeutic agents.
Retrosynthetic Analysis and Synthesis Strategy
A reliable and efficient method for the synthesis of 3-amino-3-arylpropanoic acids is a one-pot reaction analogous to the Rodionov reaction. This approach involves the condensation of an aromatic aldehyde with malonic acid and a source of ammonia, typically ammonium acetate[6][7][8]. This strategy is advantageous due to its operational simplicity and the ready availability of the starting materials.
The retrosynthetic analysis for 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid points to 4-(methylsulfanyl)benzaldehyde, malonic acid, and ammonium acetate as the key precursors.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Synthesis and Purification
This section details the step-by-step procedure for the synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid.
Materials and Reagents
-
4-(methylsulfanyl)benzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer with heating
Synthesis Procedure
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(methylsulfanyl)benzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.5 equivalents) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold distilled water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Caption: Step-by-step synthesis workflow.
Characterization of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts are predicted based on known data for similar structures[9][10][11][12][13].
Table 1: Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| -CH(NH₂)- | ~4.2-4.5 (t) | ~50-55 |
| -CH₂-COOH | ~2.6-2.8 (d) | ~40-45 |
| Ar-H (ortho to -CH) | ~7.2-7.4 (d) | ~127-129 |
| Ar-H (meta to -CH) | ~7.1-7.3 (d) | ~125-127 |
| Ar-C (ipso) | - | ~140-145 |
| Ar-C (para to -CH) | - | ~138-142 |
| -S-CH₃ | ~2.5 (s) | ~15-20 |
| -COOH | ~12-13 (br s) | ~170-175 |
Note: Predicted chemical shifts are in ppm relative to TMS in a suitable deuterated solvent like DMSO-d₆. Coupling patterns are abbreviated as s (singlet), d (doublet), and t (triplet).
The ¹H NMR spectrum of the starting material, 4-(methylsulfanyl)benzaldehyde, typically shows a singlet for the aldehyde proton around 9.9 ppm, aromatic protons between 7.3 and 7.8 ppm, and a singlet for the methylsulfanyl protons around 2.5 ppm[11]. The ¹³C NMR spectrum of this aldehyde shows the carbonyl carbon at approximately 191 ppm, the aromatic carbons in the range of 125-148 ppm, and the methyl carbon around 15 ppm[9][11][14]. These values serve as a useful reference.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy will be used to identify the key functional groups present in the molecule[15][16][17].
Table 2: Expected FTIR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amine) | 3300-3500 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (carboxylic acid) | 1700-1725 |
| C=C stretch (aromatic) | 1450-1600 |
| N-H bend (amine) | 1550-1650 |
| O-H bend (carboxylic acid) | 1300-1440 |
| C-S stretch | 600-800 |
Mass Spectrometry (MS)
Mass spectrometry will be employed to determine the molecular weight and fragmentation pattern of the synthesized compound. The fragmentation of β-amino acids can be complex[18][19][20][21][22].
-
Expected Molecular Ion [M+H]⁺: The calculated monoisotopic mass of C₁₀H₁₃NO₂S is 211.07 g/mol . Therefore, the protonated molecular ion [M+H]⁺ is expected at m/z 212.07.
-
Key Fragmentation Pathways: Common fragmentation pathways for β-amino acids include the loss of water (-18 Da), the loss of the carboxylic acid group (-45 Da), and cleavage of the Cα-Cβ bond[18].
Caption: Analytical workflow for compound characterization.
Potential Applications and Future Directions
β-Amino acids and their derivatives are valuable scaffolds in medicinal chemistry[2]. They are used in the synthesis of peptidomimetics with enhanced stability and biological activity. The incorporation of the 4-(methylsulfanyl)phenyl moiety may confer specific properties, such as altered lipophilicity and potential for metabolic transformations, which could be explored in the context of drug discovery. Further studies could involve the derivatization of the amino and carboxyl groups to generate a library of compounds for biological screening.
Conclusion
This technical guide outlines a robust and efficient method for the synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid, a novel β-amino acid with potential applications in pharmaceutical and chemical research. The detailed characterization plan provides a comprehensive approach to confirm the structure and purity of the final product. The presented information is intended to serve as a valuable resource for scientists engaged in the synthesis of novel molecular entities.
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